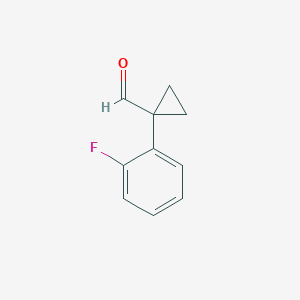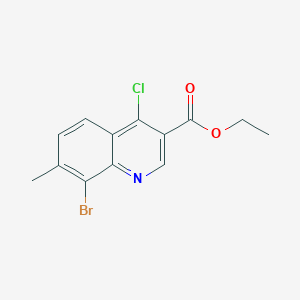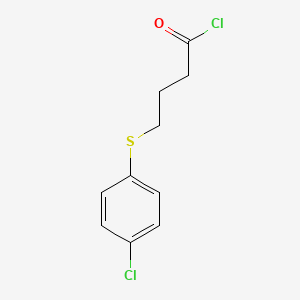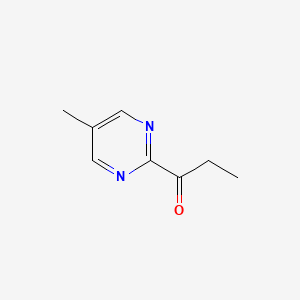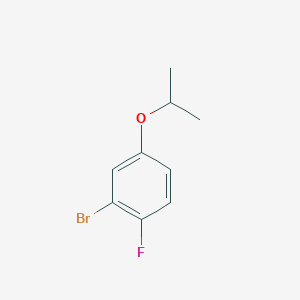
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene
説明
“2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene” is a chemical compound with the molecular formula C9H10BrFO . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom, a fluorine atom, and a propan-2-yloxy group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .科学的研究の応用
Synthesis of Chiral Alditols
The synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols from 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds has been investigated. These compounds, derived from various carbohydrate series, were prepared under visible light irradiation, demonstrating a novel application in carbohydrate chemistry (Francisco et al., 2004).
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
A method for synthesizing (prop-2-ynyloxy) benzene derivatives, including compounds like 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, has been developed. This research highlights the potential of these compounds in antibacterial and antiurease applications (Batool et al., 2014).
Antimicrobial Agents
The synthesis of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying various halogens including bromo and fluoro on the benzene ring, has shown potent antimicrobial activity against various microorganisms (Liaras et al., 2011).
Carbon-Fluorine Bond Formation
The fluoro complex [RuF(dppp)2]PF6 has been used in reactions with bromide/fluoride exchange to form compounds like 1,3-diphenylallyl fluoride. This study provides insights into novel carbon-fluorine bond formation techniques (Barthazy et al., 1999).
Dielectric Relaxation Studies
Research on dielectric absorption of halogen-substituted anilines, including 2-bromoaniline, in benzene solutions has been conducted. This study offers valuable information on the relaxation times and thermodynamic parameters of these compounds (Vyas & Vashisth, 1988).
Synthesis of Novel Highly Substituted Benzene Derivatives
The efficient synthesis of novel benzene derivatives containing various substituents like bromo and fluoro for use in palladium-catalyzed cross-coupling reactions has been developed. These compounds are valuable for generating liquid crystalline terphenyls (Hird et al., 1998).
Synthesis of 2-Aryl-3-Fluoro-5-Silylthiophenes
A study has demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes from 2-bromo-3,3,3-trifluoropropene, revealing a new S(N)2'-type reaction and [2,3]sigmatropic rearrangement (Hirotaki & Hanamoto, 2013).
生化学分析
Biochemical Properties
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, depending on the specific biomolecule and the environment in which the reaction occurs .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, either upregulating or downregulating their transcription, which in turn impacts cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and the presence of other chemicals. Over time, it may degrade into different products, which can have distinct biological activities. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage, altered metabolic function, and behavioral changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall effect on metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .
特性
IUPAC Name |
2-bromo-1-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVYEHDQPSHXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


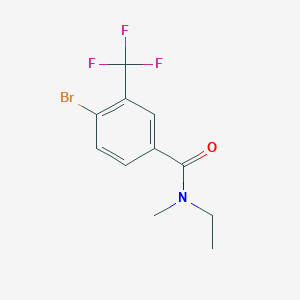
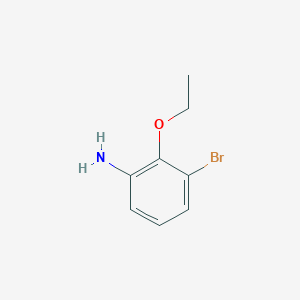
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)

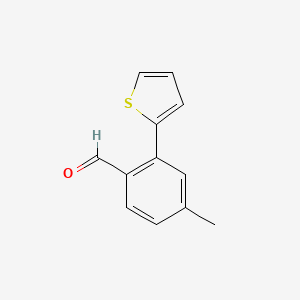


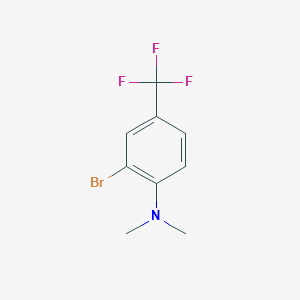
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
